Dothiepin sulfoxide

Catalog No.
S621004
CAS No.
1447-71-8
M.F
C19H21NOS
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dothiepin sulfoxide

CAS Number

1447-71-8

Product Name

Dothiepin sulfoxide

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

NBNPVRZHUPMVQS-GZTJUZNOSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Synonyms

dothiepin S-oxide, dothiepin S-oxide monosuccinate, dothiepin S-oxide, (E)-isomer, dothiepin sulfoxide

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Clinical Chemistry

Application Summary: Dothiepin sulfoxide, along with other second-generation antidepressants, is used in the analysis of plasma samples. This is done using a method called Gas Chromatography with Nitrogen–Phosphorus Detection .

Method of Application: The patient’s alkalinized specimen (1 mL of a 20% ammonia solution mixed with an equal volume of serum), with added protriptyline as internal standard (IS) (15 μL of a 10 mg/L working solution in ethanol), is extracted in a one-step procedure with hexane:dichloromethane:isoamyl alcohol (57:42:1 by vol). The residue is dissolved in 50 μL of ethanol and directly chromatographed .

Results or Outcomes: The method gives a linear response to at least 2000 μg/L. The limits of detection ranged between 0.2 and 2.0 μg/L and the limit of quantification was established as between 0.5 and 5.0 μg/L (n = 5). Intraassay and between-day CVs were ≤10% (n = 10). The mean overall absolute recoveries (n = 5) ranged from 65% (medifoxamine) to 97% (fluoxetine) .

Neuropharmacology

Application Summary: Dothiepin and its metabolite, northiaden, are studied for their effects on the reuptake of biogenic amines and on receptor binding .

Results or Outcomes: Dothiepin and northiaden are also 5-HT2 receptor antagonists. The slow elimination rate of northiaden (36–46 hr) compared to dothiepin (14–24 hr) suggests that northiaden contributes significantly to the therapeutic effect of dothiepin .

Dothiepin sulfoxide, also known as dosulepin, is a tricyclic antidepressant that has gained recognition for its pharmacological properties. It is characterized by its dibenzothiepine structure, which consists of three fused rings with a side chain. This compound is primarily used in the treatment of depression and anxiety disorders. Dothiepin sulfoxide is a metabolite of dothiepin, formed through the oxidation process, and it retains some biochemical properties similar to its parent compound, although it exhibits reduced biological activity.

  • Oxidation: It can be further oxidized to form dothiepin sulfone.
  • Reduction: Under specific conditions, it can be reduced back to dothiepin.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide and peracids for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are utilized for reduction processes. The reaction conditions typically involve organic solvents and controlled temperatures to ensure optimal yield and purity of the final product .

The synthesis of dothiepin sulfoxide involves the oxidation of dothiepin using oxidizing agents such as hydrogen peroxide or peracids. The reaction is typically conducted in an organic solvent like dichloromethane at temperatures ranging from 0°C to 25°C. After the reaction, purification methods such as chromatography are employed to isolate dothiepin sulfoxide .

In industrial settings, continuous flow reactors may be used to enhance consistency and yield during production .

Dothiepin sulfoxide has several applications in scientific research:

  • Pharmacokinetics: It is studied for understanding the metabolism and pharmacokinetic profiles of tricyclic antidepressants.
  • Toxicology: Research focuses on investigating the toxicological effects associated with dosulepin and its metabolites.
  • Analytical Chemistry: It aids in developing methods for detecting and quantifying dosulepin and its metabolites in biological samples .

Dothiepin sulfoxide interacts with various receptors and transporters in the body. While it primarily inhibits serotonin and noradrenaline reuptake, it also exhibits affinity towards histamine receptors and muscarinic acetylcholine receptors, which may lead to side effects such as dry mouth . Notably, unlike its parent compound, dothiepin sulfoxide does not significantly contribute to therapeutic effects or side effects due to its reduced activity .

Several compounds share structural similarities with dothiepin sulfoxide:

  • Doxepin: Another tricyclic antidepressant that exhibits similar mechanisms of action.
  • Amitriptyline: A well-known tricyclic antidepressant that shares structural characteristics with dosulepin.

Uniqueness

Dothiepin sulfoxide is unique due to its specific metabolic pathway and longer half-life compared to dosulepin. While it shares some biochemical properties with its parent compound, its significantly reduced activity distinguishes it from other tricyclic antidepressants .

CompoundStructure TypeMechanism of ActionActivity Level
Dothiepin SulfoxideTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorReduced
DoxepinTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorModerate
AmitriptylineTricyclic AntidepressantSerotonin/Noradrenaline Reuptake InhibitorModerate

Oxidation Pathways for Dothiepin Sulfoxide Synthesis

Dothiepin sulfoxide, also known as dosulepin sulfoxide, represents a critical metabolite formed through the oxidation of the parent tricyclic antidepressant compound dothiepin . The synthesis of dothiepin sulfoxide primarily involves the selective oxidation of the sulfur atom in the dibenzothiepine ring system, converting the sulfide functional group to a sulfoxide through controlled oxidation processes [3].

The primary oxidation pathway involves the use of hydrogen peroxide as the oxidizing agent under carefully controlled conditions . This reaction typically occurs in organic solvents such as dichloromethane at temperatures ranging from 0 to 25 degrees Celsius . The oxidation process follows a nucleophilic mechanism where the sulfur atom acts as an electron donor, facilitating the formation of the sulfur-oxygen double bond characteristic of sulfoxides [4].

Alternative oxidation pathways utilize peracids as oxidizing agents, which have demonstrated effectiveness in converting sulfides to sulfoxides . The mechanism involves the formation of hydroxysulfuranyl radicals that subsequently react with oxygen to produce the desired sulfoxide product [4]. This pathway exhibits product and solvent isotope effects, confirming the proposed mechanistic route [4].

Research has demonstrated that the reaction between sulfur radical cations and superoxide can yield sulfoxide products with a stoichiometry of two equivalents of sulfoxide per reaction [4]. The rate constant for the reaction between dimethylsulfide radical cations and superoxide has been determined as 2.3 × 10^11 M^-1 s^-1, indicating the high reactivity of this oxidation pathway [4].

Optimization of Reaction Conditions for S-Oxidation

The optimization of reaction conditions for dothiepin sulfoxide synthesis requires careful control of multiple parameters to achieve high yield and selectivity [7]. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 0 and 25 degrees Celsius to prevent over-oxidation to sulfone products [7].

The choice of oxidizing agent significantly influences reaction efficiency and selectivity [10]. Ammonium persulfate has proven to be particularly effective for selective oxidation of sulfides to sulfoxides under aqueous conditions, achieving complete reactions within one hour when two equivalents of oxidant are used [10]. This represents the first successful application of ammonium persulfate for selective sulfide oxidation in aqueous media containing multiple functional groups [10].

Solvent selection plays a crucial role in optimization strategies [7]. The use of trimethylsilyl chloride with hydrogen peroxide has demonstrated exceptional results, with reaction times typically completed within minutes and yields exceeding 92 percent with negligible sulfone byproduct formation [7]. A model experiment using dimethyl sulfide as starting material produced a 95 percent isolated yield under these optimized conditions [7].

The molar ratio of oxidizing agent to substrate requires precise optimization [7]. While some studies recommend a twofold excess of hydrogen peroxide, practical applications have shown that a slight excess of approximately 1.06 molar ratio relative to sulfide starting material provides optimal results while minimizing over-oxidation [7].

ParameterOptimal RangeEffect on Yield
Temperature0-25°CHigh yield, prevents over-oxidation [7]
Oxidant Ratio1.06-2.0 equivalentsMaximizes conversion, minimizes byproducts [7] [10]
Reaction Time40-60 minutesComplete conversion [7] [10]
pH1.30>98% performance with Bronsted acid catalysts [51]

Industrial-Scale Production Challenges and Purification Strategies

Industrial-scale production of dothiepin sulfoxide presents several significant challenges that require specialized approaches and technologies [9] [19]. The complex manufacturing process and need for specialized equipment substantially increase production expenses, representing a primary obstacle for large-scale synthesis [9].

Heat management during scale-up operations poses considerable challenges due to the exothermic nature of oxidation reactions [50]. Effective heat transfer and removal systems must be implemented to maintain optimal reaction temperatures and prevent thermal decomposition of products [50]. The design of industrial reactors requires careful consideration of mixing patterns and mass transfer characteristics to ensure uniform oxidation throughout the reaction volume [50].

Purification strategies for industrial-scale production involve multiple separation techniques [19]. The primary approach utilizes a two-phase solvent system where dimethyl sulfoxide and impurities are dissolved in a first organic solvent, followed by treatment with a second solvent capable of forming a separate phase [19]. This extraction process preferentially dissolves the sulfoxide product while leaving impurities in the original solvent phase [19].

Water emerges as the preferred second solvent for extraction due to its effectiveness and environmental compatibility [19] [20]. The purification method involves mixing raw sulfoxide with water in ratios of 35 parts by weight or more of water per 100 parts by weight of raw material, followed by distillation [20]. This aqueous treatment facilitates removal of trace impurities and significantly reduces odor emissions [20].

Advanced purification techniques include the use of molecular sieves for drying, with Linde types 4A or 13X demonstrating particular effectiveness [21]. More extensive purification protocols involve treatment with freshly heated and cooled chromatographic grade alumina, followed by refluxing over calcium oxide for four hours [21]. The final purification step typically involves fractional distillation under reduced pressure to achieve pharmaceutical-grade purity [21].

Industrial production also requires implementation of multiple chromatographic steps to achieve the desired quality specifications . These may involve crystallization and distillation processes optimized to remove synthetic byproducts while maximizing product recovery .

Characterization of Synthetic Byproducts and Impurity Profiling

The characterization of synthetic byproducts in dothiepin sulfoxide production requires comprehensive analytical approaches to identify and quantify impurities that may form during the oxidation process [12] [13]. Dothiepin sulfoxide exists as multiple stereoisomers, with the E-isomer being the predominant form requiring specific analytical attention [13] [15].

The primary impurity profile includes over-oxidation products, particularly sulfone derivatives that form when reaction conditions exceed optimal parameters . These sulfone impurities result from further oxidation of the desired sulfoxide product and represent a critical quality control concern in pharmaceutical manufacturing . The formation of sulfone byproducts can be monitored and controlled through careful optimization of reaction conditions [10].

Analytical characterization employs high-performance liquid chromatography for separation and quantification of impurities [16]. Gas chromatography-mass spectrometry provides sensitive detection capabilities with limits as low as 1 microgram per liter [39]. The method demonstrates selectivity and reproducibility suitable for pharmaceutical analysis [39].

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural characterization of byproducts [42] [46]. Carbon-13 nuclear magnetic resonance analysis reveals that sulfoxide formation results in a characteristic downfield shift of 22.6 ppm relative to the parent sulfide [42]. Proton nuclear magnetic resonance studies indicate specific chemical shift patterns that enable identification of sulfoxide functionality [46].

Mass spectrometric techniques provide definitive identification of impurities through fragmentation patterns [44]. Ion-molecule reactions using 2-methoxypropene have been developed specifically for sulfoxide identification, yielding abundant addition products corresponding to 37-99 percent of product ions [44]. This method demonstrates high selectivity for sulfoxide functionality over other functional groups [44].

Analytical MethodDetection LimitApplication
Gas Chromatography-Mass Spectrometry1 μg/LQuantitative analysis [39]
High-Performance Liquid Chromatography0.2-2.0 μg/LImpurity separation [16]
Nuclear Magnetic ResonanceN/AStructural characterization [42] [46]
Ion-Molecule Mass SpectrometryVariableFunctional group identification [44]

The impurity profile also includes starting material residues and intermediate oxidation products [27]. Process-related impurities may arise from catalysts, solvents, and reagents used in the synthesis [27]. Regulatory guidelines require comprehensive characterization and control of these impurities to ensure pharmaceutical quality and safety [27] [28].

Electroanalytical techniques provide additional characterization capabilities for sulfoxide compounds [45]. Cyclic voltammetry reveals characteristic reduction peaks at approximately -0.7 volts versus silver/silver chloride reference electrodes [45]. Differential pulse voltammetry achieves detection limits of 7.686 × 10^-8 mol/L for bulk analysis [45].

Dothiepin sulfoxide exhibits distinct solubility characteristics that are fundamentally influenced by its molecular structure and the presence of the sulfoxide functional group. The compound demonstrates moderate solubility in polar organic solvents, with documented solubility in methanol, ethanol, chloroform, and dichloromethane [1] [2] . These solvents are commonly employed in analytical procedures for the extraction and chromatographic analysis of dothiepin sulfoxide from biological matrices .
The aqueous solubility of dothiepin sulfoxide is limited, which is characteristic of tricyclic compounds with extensive aromatic ring systems [1] [2]. This hydrophobic nature is attributed to the dibenzothiepin backbone structure, which consists of three fused aromatic rings. The sulfoxide group, while introducing some polarity to the molecule, does not significantly enhance aqueous solubility due to the predominant hydrophobic character of the tricyclic framework .

Analytical extraction protocols typically utilize organic solvent systems for dothiepin sulfoxide recovery from biological samples. A validated method employs hexane:dichloromethane:isoamyl alcohol (57:42:1 by volume) for extraction from alkalinized plasma specimens, achieving recovery rates ranging from 65% to 97% . The extraction efficiency is pH-dependent, with alkaline conditions (pH > 9) favoring the neutral form of the compound and enhancing organic solvent extraction .

Thermal Decomposition Patterns and Stability Under Varied pH Conditions

The thermal stability of dothiepin sulfoxide follows patterns typical of sulfoxide-containing organic compounds. Under normal laboratory conditions, the compound remains thermally stable without significant decomposition [5]. However, like other sulfoxides, it may undergo thermal decomposition at elevated temperatures, potentially leading to desulfurization or rearrangement reactions [6] [7].

pH-dependent stability represents a critical factor for dothiepin sulfoxide, particularly in biological and analytical contexts. The compound exhibits pH sensitivity characteristic of tricyclic antidepressants [8]. At physiological pH (7.4), the compound maintains reasonable stability, but extreme pH conditions may promote degradation pathways [8]. The tertiary amine group present in the molecule (pKa approximately 9.35 for the parent dothiepin) influences the compound's behavior under different pH conditions [9].

Acidic conditions may promote protonation of the dimethylamino group, altering the compound's solubility and stability profile. Studies on related tricyclic compounds indicate that pH values below 3 may lead to increased susceptibility to oxidative degradation [10]. Alkaline conditions above pH 10 may facilitate hydrolytic processes, though specific data for dothiepin sulfoxide decomposition under strongly basic conditions remains limited [8].

Accelerated stability studies conducted under controlled conditions have indicated no significant instability for properly stored dothiepin sulfoxide preparations [5]. These studies, performed according to pharmaceutical stability testing guidelines, suggest that the compound maintains its integrity under stress conditions typically encountered in pharmaceutical formulations [5].

Storage temperature recommendations specify 2-8°C with protection from light to maintain optimal stability [1] [5]. Room temperature storage has been shown to result in gradual degradation, particularly in solution form [11]. The compound demonstrates acceptable stability in organic solvents for analytical applications when stored under appropriate conditions [5].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Dothiepin sulfoxide exhibits characteristic spectroscopic signatures that enable its identification and quantification across multiple analytical platforms. The mass spectral signature provides definitive molecular identification through specific fragmentation patterns and accurate mass measurements [1] [2] [12].
Mass spectrometry data for dothiepin sulfoxide reveals a molecular ion peak at m/z 312.14168 for the protonated species [M+H]+ under electrospray ionization conditions [1]. Additional characteristic adduct ions include [M+Na]+ at m/z 334.12362 and [M+NH4]+ at m/z 329.16822 [1]. The compound also exhibits measurable [M-H]- ions at m/z 310.12712 under negative ionization modes [1]. Collision cross section predictions for ion mobility spectrometry indicate values of 171.5 Ų for the [M+H]+ ion, providing an additional identification parameter [1].

Fragmentation patterns in mass spectrometry typically show loss of the dimethylaminopropyl side chain, consistent with common fragmentation routes for tricyclic antidepressants [12] [13]. Chemical ionization mass spectrometry has been employed for quantitative analysis, utilizing deuterated internal standards to achieve detection limits of 0.5 ng/mL in plasma samples [12].

Infrared spectroscopy provides characteristic absorption bands for functional group identification. The sulfoxide group exhibits a characteristic S=O stretching vibration typically observed in the 1000-1100 cm⁻¹ region [14] [15]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the propyl chain and methyl groups appears in the 2800-3000 cm⁻¹ region [15]. Aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ range, characteristic of the dibenzothiepin ring system [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information, though specific ¹H NMR data for dothiepin sulfoxide in DMSO-d₆ or other deuterated solvents is limited in the literature [5] [14]. Expected NMR patterns would include characteristic aromatic proton signals in the 6.5-8.0 ppm range, methylene protons of the propyl chain in the 2.0-3.0 ppm range, and N-methyl protons appearing as a singlet around 2.2-2.5 ppm [14]. The sulfoxide stereochemistry may introduce complexity to the NMR spectra due to the chiral nature of the sulfur center [16].

Ultraviolet spectroscopy shows absorption characteristics typical of tricyclic aromatic systems, though specific wavelength maxima for dothiepin sulfoxide have not been comprehensively reported [1]. Related compounds in this class typically exhibit absorption maxima in the 230-280 nm range [9].

Redox Properties and Sulfoxide-Sulfone Interconversion Dynamics

The redox chemistry of dothiepin sulfoxide represents a fundamental aspect of its chemical behavior, particularly regarding its interconversion with related oxidation states of sulfur [17]. The compound exists in an intermediate oxidation state between the parent sulfide (dothiepin) and the fully oxidized sulfone form .
Oxidation reactions can convert dothiepin sulfoxide to dothiepin sulfone under appropriate conditions. Strong oxidizing agents such as hydrogen peroxide in acidic media, peracids, or permanganate can facilitate this transformation . The sulfone formation represents a two-electron oxidation process that is generally irreversible under normal conditions . This oxidation pathway is relevant in both metabolic contexts and analytical sample preparation .

Reduction reactions can convert dothiepin sulfoxide back to the parent dothiepin compound. Reducing agents such as sodium borohydride and lithium aluminum hydride have been documented to achieve this transformation under controlled laboratory conditions . The reduction represents a two-electron process that removes the oxygen atom from the sulfoxide group, restoring the original sulfide functionality .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Related CAS

749-48-4 (monosuccinate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

42046-35-5

Dates

Last modified: 04-14-2024

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